molecular formula C9H14 B099756 3-Cyclohexyl-1-propyne CAS No. 17715-00-3

3-Cyclohexyl-1-propyne

Cat. No.: B099756
CAS No.: 17715-00-3
M. Wt: 122.21 g/mol
InChI Key: UARFKZSJGDQRLF-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-propyne is an organic compound with the molecular formula C9H14. It is characterized by a cyclohexyl group attached to a propyne moiety. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexyl-1-propyne can be synthesized through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with propargyl bromide. The reaction typically occurs in an anhydrous ether solvent under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-1-propyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyclohexyl-1-propyne has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Cyclohexylacetylene
  • 3-Cyclopentyl-1-propyne
  • Cyclopentylacetylene
  • Cyclopropylacetylene

Comparison: 3-Cyclohexyl-1-propyne is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications in synthesis .

Properties

IUPAC Name

prop-2-ynylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARFKZSJGDQRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170261
Record name Cyclohexane, 2-propynyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17715-00-3
Record name 2-Propyn-1-ylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17715-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyne, 3-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 2-propynyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyclohexyl-1-propyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding regarding the reaction of 3-Cyclohexyl-1-propyne with hydrogen bromide?

A1: The research demonstrates that this compound, when reacted with anhydrous hydrogen bromide, undergoes a cycloaddition reaction. [] This reaction forms cyclodimerization products, specifically 1,3-dialkyl-1,3-dibromocyclobutanes. [] This means two molecules of the alkyne combine to form a four-membered ring, with bromine atoms added to specific positions.

Q2: How does the reaction of this compound with hydrogen bromide compare to other alkynes in the study?

A2: The study investigates several alkynes, including 1-butyne, 1-pentyne, and 1-hexyne. [] Like this compound, these alkynes also undergo cycloaddition with hydrogen bromide to form 1,3-dialkyl-1,3-dibromocyclobutanes. [] This suggests that this type of cycloaddition reaction could be a general feature of terminal alkynes reacting with hydrogen bromide under the investigated conditions.

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